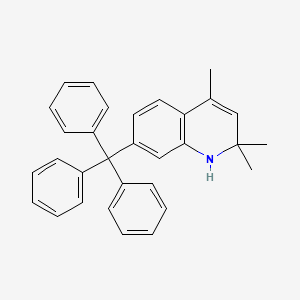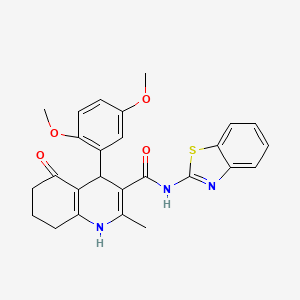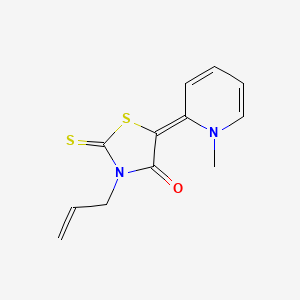![molecular formula C28H38N2O3S B11646654 N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11646654.png)
N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBUTYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound that features a naphthalene ring, a sulfonamide group, and a dibutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBUTYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the sulfonamide group. The final step involves the attachment of the dibutylamine moiety. Common reagents used in these reactions include naphthalene, sulfonyl chlorides, and dibutylamine. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
DIBUTYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce a primary amine .
Scientific Research Applications
DIBUTYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-yl and naphthalen-1-yl derivatives share structural similarities.
Sulfonamides: Compounds containing sulfonamide groups, such as sulfanilamide.
Uniqueness
DIBUTYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is unique due to its combination of a naphthalene ring, sulfonamide group, and dibutylamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C28H38N2O3S |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C28H38N2O3S/c1-4-6-19-29(20-7-5-2)21-25(31)22-30(34(32,33)26-17-15-23(3)16-18-26)28-14-10-12-24-11-8-9-13-27(24)28/h8-18,25,31H,4-7,19-22H2,1-3H3 |
InChI Key |
JGNUPFHQUQZLQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11646582.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11646585.png)


![4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11646593.png)

![4-[(2-chloro-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11646601.png)
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11646605.png)

![3-{(4Z)-4-[4-(dipropylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11646615.png)
![2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11646617.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646619.png)

![Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane](/img/structure/B11646647.png)
